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Compound of Interest

Compound Name: N-(Pyridin-3-yl)picolinamide

Cat. No.: B062957

An In-depth Technical Guide to N-(Pyridin-3-yl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of N-(Pyridin-3-yl)picolinamide. The information is intended
for researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Chemical Properties and Identification

N-(Pyridin-3-yl)picolinamide is a chemical compound consisting of a picolinamide moiety
where the amide nitrogen is substituted with a pyridin-3-yl group. Its IUPAC name is N-(pyridin-
3-yl)pyridine-2-carboxamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(Pyridin-3-yl)picolinamide is
presented in the table below.
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Property Value Source

N-(pyridin-3-yl)pyridine-2-
IUPAC Name Py _ Yoy [1][2]
carboxamide

Synonyms N-(Pyridin-3-yl)picolinamide [3]
CAS Number 184870-10-8 [3]
Molecular Formula C11H9NsO [3]
Molecular Weight 199.21 g/mol [4]
Melting Point Not available

Boiling Point Not available

Density 1.287 g/cm3 (estimated) [4]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of N-
(Pyridin-3-yl)picolinamide. While a comprehensive dataset for this specific molecule is not
readily available in the provided search results, general characteristics for related compounds
can be inferred. For instance, in related sulfonamides, the proton of the -SO2NH- group
appears as a singlet between 8.78 and 10.15 ppm in *H NMR spectra[5]. The aromatic protons
typically show signals in the region between 6.51 and 7.70 ppm[5]. In the 13C NMR spectra of
similar structures, the carbonyl carbon of the amide group is observed around 169.4 ppm[5].
The aromatic carbons resonate in the region between 111.83 and 160.11 ppm[5].

For picolinamide itself, the NIST WebBook provides infrared spectrum data which can serve as
a reference for the pyridine-2-carboxamide core of the target molecule[6]. The FT-IR spectra of
related compounds show characteristic bands for N-H stretching vibrations around 3231-3263
cm~1 and C=0 stretching vibrations (Amide | band) at 1680-1707 cm~1[5].

Synthesis and Experimental Protocols

The synthesis of N-(Pyridin-3-yl)picolinamide can be achieved through standard amide bond
formation reactions. A general and widely applicable method involves the coupling of picolinic
acid (pyridine-2-carboxylic acid) with 3-aminopyridine.
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General Synthesis Protocol

A common method for synthesizing picolinamides is the reaction of a picolinic acid derivative
with an appropriate amine in the presence of a coupling agent. For example, 6-bromopicolinic
acid can be reacted with an amine like cyclohexylamine using HBTU (2-(1H-benzotriazol-1-
yD-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent and a base such as
N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile[7].

Experimental Workflow for Amide Coupling:

Reactant Preparation: Picolinic acid is dissolved in a suitable aprotic solvent (e.g.,
acetonitrile or dichloromethane).

» Activation: A coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base
(e.g., DIPEA) are added to the solution to activate the carboxylic acid.

e Amine Addition: 3-aminopyridine is added to the reaction mixture.

o Reaction: The mixture is stirred at room temperature for a specified period (typically 3-24
hours) until the reaction is complete, which can be monitored by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up and Purification: The reaction mixture is concentrated, and the crude product is
purified using column chromatography to yield the desired N-(Pyridin-3-yl)picolinamide.

Caption: General workflow for the synthesis of N-(Pyridin-3-yl)picolinamide.

Biological Activity and Potential Applications

While specific biological data for N-(Pyridin-3-yl)picolinamide is not extensively detailed in the
provided search results, the picolinamide scaffold is present in a variety of biologically active
molecules.

Derivatives of picolinamide have been investigated for their antibacterial properties, with some
showing selective and potent activity against Clostridioides difficile[8]. The structure-activity
relationship (SAR) studies of these compounds indicate that modifications to the pyridine core
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and the substituent on the amide nitrogen can significantly impact their biological activity and
selectivity[8].

Furthermore, related structures have been identified as negative allosteric modulators (NAMS)
of metabotropic glutamate receptor subtype 5 (mGlus)[9][10]. These receptors are involved in
various neurological processes, and their modulation is a target for the treatment of several
central nervous system disorders.

The biological potential of N-(Pyridin-3-yl)picolinamide would need to be determined through
specific in vitro and in vivo studies. The synthesis protocols outlined above provide a basis for
producing the compound for such biological evaluations.

Signaling Pathways

Given the known activity of related compounds, N-(Pyridin-3-yl)picolinamide could potentially
modulate cell signaling through various mechanisms. If acting as an mGlus NAM, it would bind
to an allosteric site on the receptor, distinct from the glutamate binding site. This binding would
non-competitively inhibit the receptor's response to glutamate, thereby downregulating
downstream signaling cascades.

The general signaling pathway for a G-protein coupled receptor (GPCR) like mGlus is depicted
below.

Caption: Potential mechanism of action via mGlus receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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